molecular formula C7H2ClF2N B1589925 3-Chloro-2,6-difluorobenzonitrile CAS No. 86225-73-2

3-Chloro-2,6-difluorobenzonitrile

Cat. No. B1589925
CAS RN: 86225-73-2
M. Wt: 173.55 g/mol
InChI Key: QYALCKFGISNFMJ-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorobenzonitrile (3-CFBN) is a commonly used organic compound in research and laboratory experiments. It is a useful molecule due to its relatively simple structure, allowing it to be easily synthesized and manipulated. 3-CFBN has a wide variety of applications in scientific research, including biochemical and physiological effects, and its use in laboratory experiments.

Scientific Research Applications

Synthesis Methods and Intermediates

  • 3-Chloro-2,6-difluorobenzonitrile, similar to its related compound 3,4-difluorobenzonitrile, can be synthesized through halogen-exchange reactions. This process involves the reaction of dichlorobenzonitrile derivatives with potassium fluoride, often in the presence of tetraphenylphosphonium bromide, and is typically performed in a high-temperature, pressurized environment. This method proves effective for producing various fluorobenzonitrile derivatives, indicating a potential approach for synthesizing 3-Chloro-2,6-difluorobenzonitrile as well (Suzuki & Kimura, 1991).

Applications in Pesticide Development

  • 3-Chloro-2,6-difluorobenzonitrile-related compounds play a role in the synthesis of certain pesticides. For example, 2,6-Difluorobenzamide, derived from 2,6-difluorobenzonitrile, serves as an intermediate in the production of fluor-benzylacylurea class pesticides. Such compounds are synthesized through a series of reactions involving hydrolysis and fluorination, underlining the potential use of 3-Chloro-2,6-difluorobenzonitrile in similar applications (Ren Haoming, 2011).

Role in Chemical Research and Spectroscopy

  • The study of fluorobenzonitriles, including compounds similar to 3-Chloro-2,6-difluorobenzonitrile, is significant in spectroscopic analysis. Investigations into the microwave spectra of such molecules reveal insights into their structural and electronic properties. This research aids in understanding the physical characteristics of these compounds, which can be extended to 3-Chloro-2,6-difluorobenzonitrile (Sharma & Doraiswamy, 1996).

Industrial and Synthetic Chemistry

  • In industrial and synthetic chemistry, derivatives of 3-Chloro-2,6-difluorobenzonitrile are utilized in creating various chemical compounds. The synthesis processes often involve reactions such as nucleophilic substitution, indicating potential applications for 3-Chloro-2,6-difluorobenzonitrile in creating novel fluorine-containing compounds (Yong-da Lin et al., 1991).

properties

IUPAC Name

3-chloro-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYALCKFGISNFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524824
Record name 3-Chloro-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-difluorobenzonitrile

CAS RN

86225-73-2
Record name 3-Chloro-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wenglowsky, L Ren, J Grina, JD Hansen… - Bioorganic & Medicinal …, 2014 - Elsevier
Herein we describe the design of a novel series of ATP competitive B-Raf inhibitors via structure-based methods. These 3-N-methylquinazoline-4(3H)-one based inhibitors exhibit both …
Number of citations: 21 www.sciencedirect.com

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